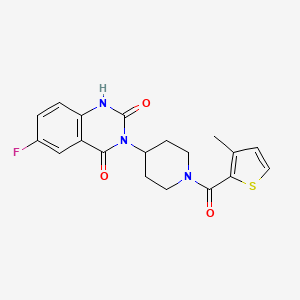
6-氟-3-(1-(3-甲硫代苯并噻吩-2-羰基)哌啶-4-基)喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "6-fluoro-3-(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been synthesized and studied for various pharmacological properties, including antiproliferative, antibacterial, antifungal, and hypotensive activities.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple precursors like fluorobenzoic acid and proceeding through key steps such as the generation of dianions of urea and intramolecular nucleophilic displacement reactions . For example, the synthesis of 3-amino-1H-quinazoline-2,4-diones is achieved by generating the dianion of urea and subsequent intramolecular nucleophilic displacement of a fluoro group to form the quinazolinedione ring . Similarly, the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives involves the reaction of aromatic/heterocyclic acid chlorides with a piperidinyl precursor .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic quinazoline core, which can be substituted at various positions to yield compounds with different properties. For instance, the substitution of the quinazoline core with a fluorophenyl group and a propylthio group has been reported, and the crystal structure of such a compound was determined using Raman analysis and X-ray crystallography .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including alkylation, oxidation, and displacement reactions. The behavior of these compounds towards alkylating and oxidizing agents has been studied, leading to the formation of various derivatives with potential biological activities . Additionally, the displacement of fluorine atoms by diamines has been described, resulting in bis(aminoalkyl)amino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their biological activity and potential as pharmaceutical agents. For example, the photostability of a quinazoline derivative was studied, revealing that the compound is more stable under acidic conditions and that the fluorine atom is conserved during photodegradation .
科学研究应用
降压剂和血管松弛
对喹唑啉衍生物的研究发现它们作为降压剂的潜力,在血管松弛中显示出显着的活性。已经合成和评估了在喹唑啉二酮结构上具有各种取代的化合物,揭示了某些取代会导致增强的降压作用,一些化合物的活性远远超过罂粟碱,尽管不如辛纳利嗪有效 (Eguchi 等人,1991)。
抗菌活性
围绕喹唑啉-2,4(1H,3H)-二酮衍生物的合成工作也针对抗菌应用。通过芳香醛与喹唑啉-2,4(1H,3H)-二酮衍生物缩合合成的化合物显示出有希望的抗菌和抗真菌活性,突出了它们在解决耐药性微生物感染方面的潜力 (Vidule,2011)。
新合成路线和药物发现
对喹唑啉衍生物(包括 6-氟喹唑啉-2,4(1H,3H)-二酮类似物)的新型合成路线的研究为药物发现和开发开辟了新途径。已经探索了涉及关键步骤的技术,例如苯硫代衍生物的一锅形成,强调了这些化合物的化学多功能性和潜在药理学意义 (Chu & Claiborne,1991)。
构效关系研究
为了增强喹唑啉衍生物的药理学特征,构效关系 (SAR) 研究发挥了至关重要的作用。这些研究为设计具有提高疗效和降低毒性的化合物提供了信息,指导合成具有优化药理学性质的衍生物,以用于治疗应用 (Chenard 等人,2001)。
属性
IUPAC Name |
6-fluoro-3-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-11-6-9-27-16(11)18(25)22-7-4-13(5-8-22)23-17(24)14-10-12(20)2-3-15(14)21-19(23)26/h2-3,6,9-10,13H,4-5,7-8H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBOEKGLVIDJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

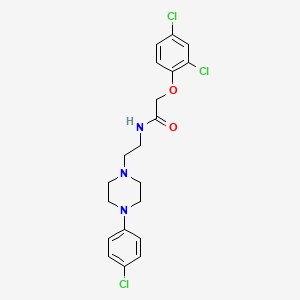
![3-(4-fluorobenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548621.png)

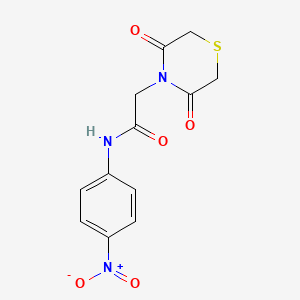

![1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B2548628.png)
![Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2548632.png)
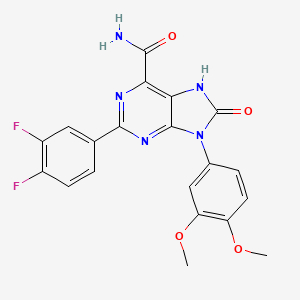
![3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2548634.png)
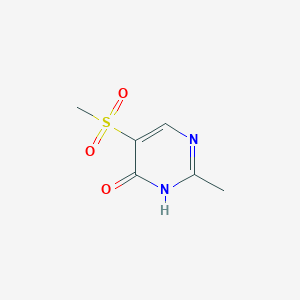
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2548637.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide](/img/structure/B2548638.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2548639.png)
![2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2548640.png)